![molecular formula C39H33N7O4S B610376 QCA570 CAS No. 2207569-08-0](/img/structure/B610376.png)
QCA570
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
QCA570 is an extremely potent and efficacious BET degrader . It effectively induces degradation of BET proteins and inhibits cell growth in human acute leukemia cell lines even at low picomolar concentrations . It achieves complete and durable tumor regression in leukemia xenograft models in mice at well-tolerated dose-schedules .
Synthesis Analysis
QCA570 is a Proteolysis Targeting Chimera (PROTAC) degrader of the Bromodomain and Extra-Terminal (BET) proteins . It was developed through a structure-guided design of [1,4]oxazepines as a new class of BET inhibitors . The synthesis and evaluation of QCA570 involved the design of proteolysis-targeting chimeric (PROTAC) small-molecule BET degraders .Molecular Structure Analysis
The cocrystal structure of JQ-1 in a complex with BRD4 BD1 and the modeled structure of compound 3 in a complex with BRD4 BD1 showed that there is a channel formed by Trp81, Pro82, Gln85 .Chemical Reactions Analysis
QCA570 is capable of degrading BET proteins at low picomolar (pM) concentrations in leukemia cells . It inhibits cell growth in MV4;11, MOLM-13, and RS4;11 cell lines with IC 50 values of 8.3, 62, and 32 pM, respectively .科学研究应用
Proteolysis Targeting Chimera (PROTAC) Degrader
QCA570 is an exceptionally potent and efficacious Proteolysis Targeting Chimera (PROTAC) degrader . PROTACs are a class of drugs that work by tagging disease-causing proteins for destruction by the cell’s natural proteolysis machinery. This makes QCA570 a promising candidate for diseases caused by harmful proteins.
Bromodomain and Extra-Terminal (BET) Proteins Degrader
QCA570 is capable of inducing the degradation of Bromodomain and Extra-Terminal (BET) proteins . BET proteins are epigenetic “readers” that bind to acetylated lysine residues in histone tails and regulate gene transcription. By degrading these proteins, QCA570 can potentially disrupt the processes of diseases that involve BET proteins.
Cancer Therapeutics
QCA570 has shown potential as a therapeutic agent for cancer . It has been found to inhibit cell growth in human acute leukemia cell lines even at low picomolar concentrations . This suggests that QCA570 could be a potent anti-cancer drug.
Tumor Regression
QCA570 has been found to induce complete and durable tumor regression in leukemia xenograft models in mice . This means that QCA570 could potentially be used to treat leukemia and possibly other types of cancer.
Drug Design and Synthesis
The discovery and development of QCA570 involved a structure-guided design of [1,4]oxazepines as a new class of BET inhibitors . This highlights the potential of QCA570 in the field of drug design and synthesis.
Pharmacokinetics
The pharmacokinetics of QCA570, such as its absorption, distribution, metabolism, and excretion, are areas of ongoing research . Understanding these properties
作用机制
Target of Action
QCA570, also known as QCA-570, QCA 570, BCP32101, or QCA-570; QCA 570, primarily targets the Bromodomain and Extra-Terminal (BET) family of proteins . The BET family of proteins, which includes BRD2, BRD3, BRD4, and testis-specific BRDT, are epigenetic “readers” and have emerged as therapeutic targets for cancer and other human diseases .
Mode of Action
QCA570 effectively induces degradation of BET proteins . It is a Proteolysis Targeting Chimera (PROTAC) degrader, a new class of BET inhibitors . This compound interacts with its targets and induces their degradation, even at low picomolar concentrations .
Biochemical Pathways
The action of QCA570 affects the biochemical pathways associated with the BET proteins. These proteins bind to the acetylated lysine residues in histone tails and regulate gene transcription . By degrading these proteins, QCA570 disrupts this process, leading to downstream effects such as the inhibition of cell growth .
Result of Action
The molecular and cellular effects of QCA570’s action include the degradation of BET proteins and the inhibition of cell growth in human acute leukemia cell lines . It has been reported that QCA570 achieves complete and durable tumor regression in leukemia xenograft models in mice at well-tolerated dose-schedules .
Action Environment
It is generally understood that a diverse range of environmental factors can profoundly impact the effectiveness of therapeutic compounds .
安全和危害
属性
IUPAC Name |
3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H33N7O4S/c1-25-42-43-35-24-50-23-32-30(19-26-9-4-2-5-10-26)34(51-39(32)46(25)35)16-14-27-20-40-44(21-27)18-7-3-6-11-28-12-8-13-29-31(28)22-45(38(29)49)33-15-17-36(47)41-37(33)48/h2,4-5,8-10,12-13,20-21,33H,3,7,15,17-19,22-24H2,1H3,(H,41,47,48) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVTYLRQKKDYMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(COC2)C(=C(S3)C#CC4=CN(N=C4)CCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)CC8=CC=CC=C8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H33N7O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 134348221 |
Q & A
Q1: What makes QCA570 unique compared to other BET inhibitors?
A1: Unlike traditional BET inhibitors that block bromodomain and extra-terminal (BET) protein function, QCA570 acts as a PROTAC (proteolysis-targeting chimera) degrader. This means it not only binds to BET proteins like BRD2, BRD3, and BRD4 but also facilitates their degradation by the cell's own protein disposal system. [, , ] This degradation leads to a more potent and potentially longer-lasting suppression of BET protein activity. [, ]
Q2: How does QCA570 impact cancer cells, particularly in acute myeloid leukemia (AML)?
A2: QCA570 has shown exceptional potency in preclinical studies, demonstrating picomolar IC50 values against a wide panel of AML cell lines and primary patient samples. [] This efficacy stems from its ability to degrade BET proteins, leading to the downregulation of key oncogenic drivers like c-MYC. [] Notably, QCA570 retains activity even in AML cells resistant to traditional BET inhibitors, suggesting alternative mechanisms of action. []
Q3: What are the potential benefits of QCA570's degradation mechanism over traditional BET inhibition?
A3: The PROTAC mechanism of QCA570 offers several potential advantages. First, it leads to the complete removal of BET proteins from the cell, potentially resulting in more durable responses. [] Second, it may overcome resistance mechanisms associated with traditional BET inhibitors, which rely on competitive binding. [] Lastly, by targeting proteins for degradation, QCA570 may require lower doses and less frequent administration, potentially minimizing off-target effects. []
Q4: What in vivo evidence supports the therapeutic potential of QCA570?
A4: In preclinical studies using mouse models of leukemia, QCA570 has demonstrated complete and lasting tumor regression at well-tolerated doses. [] This promising in vivo data, coupled with its exceptional potency in vitro, highlights QCA570's potential as a novel therapeutic agent for AML and other cancers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。